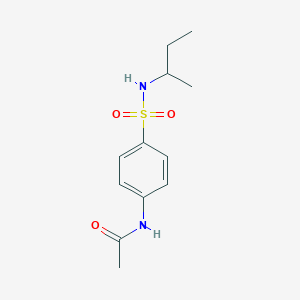
2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide, also known as Tempol, is a synthetic antioxidant that has been extensively studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide exerts its antioxidant effects by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. It also has the ability to regenerate other antioxidants, such as glutathione and vitamin C. 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide's anti-inflammatory effects are mediated by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide's neuroprotective effects are thought to be due to its ability to cross the blood-brain barrier and protect neurons from oxidative stress.
Biochemical and Physiological Effects:
2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various disease models. 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has also been shown to improve mitochondrial function and increase the expression of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide in lab experiments include its ability to scavenge ROS, inhibit lipid peroxidation, and regenerate other antioxidants. However, one limitation of using 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is its short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for the study of 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide. One direction is to investigate its potential therapeutic applications in other disease models, such as cardiovascular disease and diabetes. Another direction is to develop more stable analogs of 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide that have a longer half-life. Additionally, the mechanism of action of 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide needs to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can be synthesized by reacting 4-amino-2,2,6,6-tetramethylpiperidine with 2-hydroxybenzoyl chloride. The reaction yields a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been studied in various disease models, including Alzheimer's disease, Parkinson's disease, stroke, and cancer.
Propriétés
Nom du produit |
2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
|---|---|
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-15(2)9-11(10-16(3,4)18-15)17-14(20)12-7-5-6-8-13(12)19/h5-8,11,18-19H,9-10H2,1-4H3,(H,17,20) |
Clé InChI |
SRHWGWSDRHLSKX-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2O)C |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)
![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)



![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)
![4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)



![N-[4-(cyclohexyloxy)phenyl]acetamide](/img/structure/B269486.png)